molecular formula C17H18N6O7S B12059118 (2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12059118
M. Wt: 450.4 g/mol
InChI Key: JXIKYSYYTDTHBG-SDPXSBNPSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of nucleosides, specifically a purine nucleoside.
  • The compound consists of a purine base (adenine) linked to a sugar (ribose) via a glycosidic bond.
  • Its chirality is defined by the configuration of the hydroxyl groups on the ribose ring: (2S,3S,4R,5S).
  • Adenosine, a well-known nucleoside, is a structural analog of this compound.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

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  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C17H18N6O7S

    Molecular Weight

    450.4 g/mol

    IUPAC Name

    (2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

    InChI

    InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m0/s1

    InChI Key

    JXIKYSYYTDTHBG-SDPXSBNPSA-N

    Isomeric SMILES

    C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)O

    Canonical SMILES

    C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O

    Origin of Product

    United States

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